Transbilayer Flip-Flop Rate Exceeds Natural Phospholipids by 1–3 Orders of Magnitude
PEth 16:0/18:1 (as dioleoyl-PEth in PC vesicles) exhibits a transbilayer redistribution half-time (t₀.₅) of approximately 1 hour at 26 °C, which is 10- to 1,000-fold faster than that reported for naturally occurring phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol near physiological pH [1][2]. The rapid flip-flop is attributed to the small, poorly hydrated ethyl headgroup that imposes minimal steric hindrance and weakens electrostatic anchoring in the bilayer interface. This property enables PEth to function as a real-time ¹³C-NMR probe of transleaflet packing constraints [2].
| Evidence Dimension | Transbilayer redistribution half-time (t₀.₅) |
|---|---|
| Target Compound Data | t₀.₅ ≈ 1 h at 26 °C (0.5–2 mol% PEth in DOPC SUVs/LUVs) |
| Comparator Or Baseline | Natural phospholipids (PC, PE, PS, PI): t₀.₅ typically hours to days (10–1,000× slower) |
| Quantified Difference | Facilitated flip-flop by factor of 10–1,000 relative to natural phospholipids [1] |
| Conditions | Dilute PEth (0.5–2 mol%) in small and large unilamellar DOPC vesicles, pH >> pKₐ (≈1.43), monitored by ¹³C NMR headgroup methylene resonance splitting and Pr³⁺ shift reagent. |
Why This Matters
For liposomal drug delivery, rapid transbilayer redistribution enables dynamic re-equilibration of PEth between inner and outer leaflets in response to serum proteins or cellular contact, a property absent in PC- or PE-based liposomes.
- [1] Victorov AV, Janes N, Moehren G, Rubin E, Taraschi TF, Hoek JB. Rapid transbilayer movement of phosphatidylethanol in unilamellar phosphatidylcholine vesicles. J Am Chem Soc. 1994;116:4050-4052. View Source
- [2] Victorov AV, Janes N, Taraschi TF, Hoek JB. Packing constraints and electrostatic surface potentials determine transmembrane asymmetry of phosphatidylethanol. Biophys J. 1997;72(6):2588-2598. View Source
